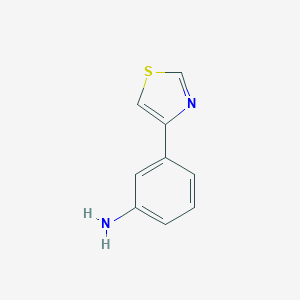

3-(1,3-Thiazol-4-yl)aniline

Descripción

Propiedades

IUPAC Name |

3-(1,3-thiazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKBOUQLQRHVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567529 | |

| Record name | 3-(1,3-Thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134812-28-5 | |

| Record name | 3-(1,3-Thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(1,3-Thiazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(1,3-Thiazol-4-yl)aniline is a heterocyclic compound featuring a thiazole ring linked to an aniline moiety. This structure is of significant interest in medicinal chemistry due to the diverse biological activities associated with the thiazole nucleus. This document provides a comprehensive overview of the known chemical properties, spectral data, a general synthesis approach, potential biological activities, and safety information for this compound. The information is intended to serve as a foundational resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂S | [1] |

| Molecular Weight | 176.24 g/mol | [1] |

| CAS Number | 134812-28-5 | [1] |

| Appearance | Solid | [1] |

| SMILES String | NC1=CC(C2=CSC=N2)=CC=C1 | [1] |

| InChI Key | IEKBOUQLQRHVRN-UHFFFAOYSA-N | [1] |

Spectral Analysis

Detailed spectral analyses are essential for the structural confirmation of this compound. While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of similar structures.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and thiazole rings. The protons of the aniline ring would appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the amino group and the thiazole substituent. The protons on the thiazole ring will also resonate in the aromatic region, typically at slightly different chemical shifts from the aniline protons. The amine (NH₂) protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in the molecule. The chemical shifts of the carbons in the aniline and thiazole rings would provide further confirmation of the compound's structure.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic rings, C=C and C=N stretching within the aromatic and thiazole rings, and C-S stretching from the thiazole ring.

2.3. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would likely be used to observe the protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight.[2] High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.[3][4][5][6]

3.1. General Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for preparing thiazole derivatives, which involves the reaction of an α-haloketone with a thioamide.[3] For the synthesis of this compound, a plausible route would involve the reaction of a suitable α-haloketone precursor of 3-aminoacetophenone with a source of the thioamide functionality.

Experimental Protocol (General)

-

Reaction Setup: An α-haloketone (e.g., 2-bromo-1-(3-aminophenyl)ethan-1-one) and a thioamide (e.g., thioformamide) are combined in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.[3]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired thiazole derivative.

Caption: General workflow for the Hantzsch synthesis of thiazole derivatives.

Potential Biological Activity

Thiazole and its derivatives are known to exhibit a wide range of pharmacological activities, making them important scaffolds in drug discovery.[7][8] These activities include:

-

Antimicrobial and Antifungal Activity: Many thiazole derivatives have shown potent activity against various bacterial and fungal strains.[9]

-

Anti-inflammatory Activity: Certain thiazole-containing compounds have demonstrated significant anti-inflammatory properties.[8]

-

Anticancer Activity: The thiazole ring is a component of several anticancer agents, and novel derivatives are continuously being explored for their potential to inhibit cancer cell growth.[10]

-

Other Activities: Thiazole derivatives have also been investigated for their potential as anti-Alzheimer's, antioxidant, and anthelmintic agents.[7] A novel aniline derivative has been shown to promote apoptosis in non-small cell lung cancer cells by activating the PI3K/AKT/mTOR signaling pathway.[11]

Hypothetical Signaling Pathway

Given the broad biological activities of thiazole derivatives, this compound could potentially act as a ligand for a cellular receptor, initiating a downstream signaling cascade. The following diagram illustrates a hypothetical pathway where the compound binds to a receptor, leading to the activation of a kinase cascade that ultimately results in a cellular response.

Caption: A hypothetical signaling pathway initiated by this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[1]

Hazard Information:

-

Signal Word: Danger[1]

-

Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage)[1]

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Storage and Handling:

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified under storage class 6.1C, for combustible, acute toxic category 3 materials.[1]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

References

- 1. This compound DiscoveryCPR 134812-28-5 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3-(1,3-Thiazol-4-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of the heterocyclic compound 3-(1,3-Thiazol-4-yl)aniline. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this document presents a compilation of predicted and characteristic spectroscopic data based on the analysis of its constituent functional groups—an aniline ring and a 4-substituted thiazole ring—and data from analogous structures. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

The molecular structure of this compound combines a thiazole ring, a common scaffold in medicinal chemistry, with an aniline moiety, making it a compound of interest for further chemical modification and biological evaluation. Accurate spectroscopic analysis is paramount for confirming its identity and purity.

Chemical Structure and Atom Numbering

For clarity in the assignment of NMR signals, the chemical structure of this compound with conventional atom numbering is presented below.

Caption: Chemical structure of this compound with atom numbering.

Spectroscopic Data

The following tables summarize the expected and characteristic spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.8 - 8.6 (s, 1H) | H2 (Thiazole) |

| ~7.5 - 7.3 (m, 1H) | H5 (Thiazole) |

| ~7.3 - 6.8 (m, 4H) | Aromatic-H (Aniline) |

| ~5.0 (br s, 2H) | -NH₂ |

Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium - Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium - Weak |

| ~1620 | N-H bend (scissoring) | Strong |

| 1600 - 1450 | Aromatic C=C ring stretch | Medium - Strong |

| ~1550 - 1470 | Thiazole ring skeletal vibrations | Medium |

| 1340 - 1260 | Aromatic C-N stretch | Strong |

| ~850 - 750 | Aromatic C-H out-of-plane bend | Strong |

Table 3: Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |

| 176.04 | [M]⁺ | Molecular ion |

| 149 | [M - HCN]⁺ | Loss of hydrogen cyanide from the thiazole or aniline ring |

| 104 | [C₆H₆N]⁺ | Aniline fragment |

| 85 | [C₃H₃NS]⁺ | Thiazole ring fragment |

Note: The molecular formula for this compound is C₉H₈N₂S, with a molecular weight of 176.24 g/mol . The fragmentation pattern is predicted based on the stability of the aromatic and heterocyclic rings.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as required for adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for analysis.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Impact (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Inlet System: Direct insertion probe or GC-MS.

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Solvent Flow Rate: 0.2-0.5 mL/min (for LC-MS).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas: Nitrogen, at a temperature of 250-350 °C.

-

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of this compound is depicted below.

Molecular structure of 3-(1,3-Thiazol-4-yl)aniline

An in-depth technical guide on the molecular structure, properties, synthesis, and potential applications of 3-(1,3-Thiazol-4-yl)aniline, prepared for researchers, scientists, and drug development professionals.

Abstract

This compound is a heterocyclic organic compound featuring a core structure that combines an aniline moiety with a thiazole ring.[1] This scaffold is of significant interest in medicinal chemistry due to the established biological activities of both thiazole and aniline derivatives, which are present in numerous pharmacologically active agents.[2][3][4][5] Thiazole-containing compounds are known to exhibit a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.[4][6][7][8] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic characterization, and a plausible synthetic pathway for this compound. Furthermore, it explores the potential applications of this scaffold in drug discovery, highlighting relevant biological pathways and experimental workflows.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of an aniline ring substituted at the meta-position (C3) with the C4 position of a 1,3-thiazole ring. The fundamental properties of this molecule are summarized below.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [9] |

| Synonyms | 3-(Thiazol-4-yl)aniline, 3-thiazol-4-ylaniline | [9] |

| CAS Number | 134812-28-5 | [9][10][11] |

| Molecular Formula | C₉H₈N₂S | [9][10][11] |

| Molecular Weight | 176.24 g/mol | [9][10][11] |

| Physical Form | Solid | [10] |

| XLogP3 | 1.9 | [9] |

| InChI Key | IEKBOUQLQRHVRN-UHFFFAOYSA-N | [10][12] |

| SMILES | NC1=CC(C2=CSC=N2)=CC=C1 |[10][12] |

Spectroscopic Characterization

While specific experimental spectra for this exact compound are not widely published, its structure allows for the prediction of characteristic spectroscopic data based on the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and thiazole rings. The amine (-NH₂) protons would likely appear as a broad singlet.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Predicted δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Thiazole H-2 | ~8.9 - 9.2 | s | Proton adjacent to N and S in the thiazole ring. |

| Thiazole H-5 | ~7.8 - 8.1 | s | |

| Aniline Ar-H | ~6.5 - 7.5 | m | Complex multiplet for the four protons on the aniline ring. |

| Amine -NH₂ | ~5.0 - 5.5 | br s | Broad singlet, chemical shift can vary with concentration and solvent. |

¹³C NMR: The carbon NMR would display nine unique signals corresponding to each carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Notes |

|---|---|---|

| Thiazole C-2 | ~150 - 155 | |

| Thiazole C-4 | ~140 - 145 | Carbon bearing the aniline substituent. |

| Thiazole C-5 | ~115 - 120 | |

| Aniline C-NH₂ | ~148 - 152 | Carbon attached to the amine group. |

| Aniline C-Thiazole | ~135 - 140 | Carbon attached to the thiazole ring. |

| Aniline Ar-C | ~110 - 130 | Remaining four aromatic carbons of the aniline ring. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands are predicted below.

Table 4: Predicted IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Sharp (typically two bands for primary amine)[13] |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| N-H (Amine) | Bend (Scissoring) | 1590 - 1650 | Medium to Strong[13] |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Thiazole C=N | Stretch | ~1550 - 1620 | Medium |

| Aromatic C-N | Stretch | 1250 - 1335 | Strong[13] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI) is preferable to preserve the molecular ion.[14]

Table 5: Predicted Mass Spectrometry Fragments (ESI-MS)

| Predicted m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 177.04 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight.[14] |

| 150.02 | [M+H - HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation for nitrogen heterocycles.[14] |

| 93.06 | [C₆H₇N]⁺ | Aniline fragment. |

| 85.00 | [C₃H₃NS]⁺ | Thiazole ring fragment.[14] |

Experimental Protocols

Generalized Protocol for Synthesis

A plausible and common method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[2] This involves the reaction of an α-haloketone with a thioamide. For this compound, this would involve a multi-step process.

Figure 2: Plausible workflow for the synthesis of this compound.

Methodology:

-

Synthesis of α-haloketone intermediate: 3-Aminoacetophenone is brominated using a suitable brominating agent (e.g., bromine in acetic acid or copper(II) bromide) to yield 2-bromo-1-(3-aminophenyl)ethan-1-one. The reaction is typically performed at room temperature and monitored by Thin Layer Chromatography (TLC).

-

Cyclocondensation (Hantzsch Reaction): The resulting 2-bromo-1-(3-aminophenyl)ethan-1-one (1 equivalent) is dissolved in a suitable solvent such as ethanol or dioxane. Thioformamide (1.1 equivalents) is added, and the mixture is refluxed for several hours.

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Generalized Protocol for Characterization

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[15][16]

-

Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[17]

IR Spectroscopy:

-

IR spectra are recorded on an FTIR spectrometer.[16]

-

Solid samples are typically analyzed using KBr pellets.[17]

-

Spectra are recorded in the 4000–400 cm⁻¹ region.[16]

Mass Spectrometry:

-

High-resolution mass spectra (HRMS) are obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer.[18]

-

The sample is prepared as a dilute solution (e.g., 1 mg/mL) in a solvent like methanol or acetonitrile and introduced via direct infusion or LC-MS.[14]

Relevance and Applications in Drug Discovery

The this compound scaffold is a valuable building block in drug discovery due to the pharmacological importance of its constituent rings. Thiazole derivatives are known to act on a variety of biological targets.[4]

Figure 3: A typical workflow for identifying and optimizing lead compounds in drug discovery.

Potential as Kinase Inhibitors

Many small molecule kinase inhibitors feature nitrogen-containing heterocyclic scaffolds like thiazole. These structures can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. For example, thiazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[4]

Figure 4: Example of a signaling pathway where thiazole-based compounds may act as inhibitors.

The aniline portion of the molecule provides a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to improve potency, selectivity, and pharmacokinetic properties. The amino group can be functionalized to introduce different substituents that can probe various regions of a target's binding site.

Conclusion

This compound represents a molecule of high strategic value for chemical biology and drug discovery. Its structure combines two pharmacologically relevant motifs, making it an attractive starting point for the synthesis of compound libraries aimed at a wide range of biological targets. This guide has provided a technical overview of its structure, predicted properties, and a generalized framework for its synthesis and characterization. Further experimental validation of its biological activity is required to fully elucidate its therapeutic potential.

References

- 1. Buy this compound | 134812-28-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound | C9H8N2S | CID 15048270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound DiscoveryCPR 134812-28-5 [sigmaaldrich.com]

- 11. This compound CAS#: 134812-28-5 [m.chemicalbook.com]

- 12. This compound - Amerigo Scientific [amerigoscientific.com]

- 13. wikieducator.org [wikieducator.org]

- 14. benchchem.com [benchchem.com]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Purity and Stability of 3-(1,3-Thiazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of 3-(1,3-Thiazol-4-yl)aniline, a key building block in medicinal chemistry. The information presented herein is curated for researchers, scientists, and drug development professionals to ensure the quality and reliability of this compound in its applications. While specific proprietary data for this compound is not publicly available, this guide is built upon established principles of organic chemistry, analysis of related compounds, and general guidelines for pharmaceutical stability testing.

Purity Profile of this compound

The purity of this compound is critical for its use in synthesis and drug development, as impurities can lead to unwanted side reactions, lower yields, and potential toxicological issues. Commercially available this compound is typically offered at various purity grades.

Table 1: Summary of Commercially Available Purity Grades

| Purity Grade | Typical Assay Value | Analytical Method(s) |

| Standard | ≥97.0% | HPLC, NMR |

| High Purity | ≥98.0% | HPLC, NMR |

| Ultra-High Purity | ≥99.0% | HPLC, NMR, Elemental Analysis |

Note: The specific purity and analytical methods should always be confirmed with the certificate of analysis from the supplier.

Potential Process-Related Impurities

Understanding the synthesis route of this compound is crucial for predicting potential process-related impurities. A common method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. In the context of this compound, this would likely involve the reaction of a 3-amino-α-haloacetophenone with a source of thiocarbonyl, such as thioformamide.

Table 2: Potential Process-Related Impurities

| Impurity Type | Potential Impurity | Origin |

| Starting Materials | 3-Amino-α-chloroacetophenone | Unreacted starting material |

| Thioformamide or other thioamide | Unreacted starting material | |

| Byproducts | Isomeric thiazoles | Non-regioselective cyclization |

| Over-alkylated products | Side reactions | |

| Polymeric materials | Self-condensation or polymerization | |

| Reagents/Solvents | Residual solvents (e.g., ethanol, DMF) | Purification process |

| Inorganic salts | Reaction workup |

Stability of this compound

The stability of this compound is a key parameter for its storage, handling, and formulation. Degradation can lead to a loss of potency and the formation of potentially harmful degradants. The aniline and thiazole moieties both have susceptibilities to certain degradation pathways.

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be predicted under forced degradation conditions.

-

Oxidative Degradation: The aniline functional group is susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso, nitro, and polymeric species. The thiazole ring is generally stable to oxidation, but under harsh conditions, oxidation of the sulfur atom to a sulfoxide or sulfone is possible.

-

Hydrolytic Degradation: The thiazole ring is generally stable to hydrolysis under neutral and moderately acidic or basic conditions. However, under extreme pH and elevated temperatures, cleavage of the thiazole ring may occur. The aniline group is stable to hydrolysis.

-

Photodegradation: Aromatic amines and some thiazole derivatives can be susceptible to photodegradation. For some aryl-substituted thiazoles, a potential degradation pathway involves a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges to other products.[1]

Experimental Protocols

The following are detailed, generalized methodologies for assessing the purity and stability of this compound. These protocols are based on standard pharmaceutical industry practices and should be adapted and validated for specific applications.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating this compound from its impurities and degradation products.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile:Water |

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

Protocol:

-

Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 3% hydrogen peroxide solution. Store at room temperature for 24 hours.

-

Thermal Degradation: Place 10 mg of solid this compound in an oven at 80 °C for 48 hours. Dissolve in the mobile phase before analysis.

-

Photodegradation: Expose a 1 mg/mL solution of this compound in 50:50 Acetonitrile:Water to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be kept in the dark.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the analysis of this compound.

Caption: Overall workflow from synthesis to analysis.

Caption: Predicted forced degradation pathways.

Conclusion

This technical guide provides a foundational understanding of the purity and stability of this compound. While specific data for this compound is limited in the public domain, the principles and protocols outlined here offer a robust framework for its analysis and handling. For any application in drug development, it is imperative to perform compound-specific validation of analytical methods and comprehensive stability studies to ensure the quality, safety, and efficacy of the final product.

References

The Solubility Profile of 3-(1,3-Thiazol-4-yl)aniline: A Technical Guide

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(1,3-Thiazol-4-yl)aniline, a significant heterocyclic compound in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its solubility, predicted physicochemical properties, and standardized methodologies for its analysis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂S | PubChem[1] |

| Molecular Weight | 176.24 g/mol | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

The XLogP3 value of 1.9 suggests that this compound has a moderate degree of lipophilicity. Generally, compounds with a LogP value in this range may exhibit limited aqueous solubility.

Predicted Solubility Profile

Based on the general principles of solubility for aromatic amines and thiazole-containing compounds, the following solubility profile can be predicted. It is important to note that these are qualitative predictions and should be confirmed by experimental analysis.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The presence of a nonpolar aniline ring and a thiazole moiety, coupled with a carbon count greater than four, suggests low water solubility.[3] |

| Dilute Aqueous Acid (e.g., 5% HCl) | Soluble | As an aromatic amine, the basic nitrogen atom of the aniline group can be protonated by a mineral acid to form a more soluble salt.[4][5] |

| Dilute Aqueous Base (e.g., 5% NaOH) | Insoluble | The compound lacks acidic protons that would readily react with a base to form a soluble salt. |

| Polar Organic Solvents (e.g., Ethanol, Methanol) | Soluble | The polar nature of the amine and thiazole groups should allow for favorable interactions with polar organic solvents. |

| Nonpolar Organic Solvents (e.g., Diethyl Ether, Dichloromethane) | Soluble | Aromatic compounds and those with moderate lipophilicity are often soluble in common nonpolar organic solvents.[3] |

Experimental Protocol for Solubility Determination

A standardized experimental approach is crucial for obtaining reliable and reproducible solubility data. The following protocol outlines a general method for qualitatively and semi-quantitatively assessing the solubility of this compound.

Materials

-

This compound

-

Distilled or deionized water

-

5% (w/v) Hydrochloric acid (HCl)

-

5% (w/v) Sodium hydroxide (NaOH)

-

Ethanol (95% or absolute)

-

Methanol

-

Diethyl ether

-

Dichloromethane

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

pH paper or pH meter

Procedure

-

Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough interaction between the solute and the solvent.

-

Observation: Visually inspect the solution for any undissolved solid particles. If the solid completely dissolves, the compound is considered soluble under these conditions. If solid remains, it is considered insoluble or sparingly soluble.

-

pH Measurement (for aqueous solutions): If the compound is soluble in water, test the pH of the resulting solution using pH paper or a calibrated pH meter.[4] An increase in pH would be consistent with the basic nature of the amine.

-

Confirmation of Amine Basic-ity: For the test with 5% HCl, after initial observation of solubility, the addition of 5% NaOH to neutralize the acid should cause the precipitation of the free amine if it had initially dissolved by forming a salt.

A general workflow for this experimental process is depicted in the following diagram.

References

An In-depth Technical Guide to 3-(1,3-Thiazol-4-yl)aniline: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1,3-Thiazol-4-yl)aniline, a heterocyclic amine with significant potential in medicinal chemistry. The document details its chemical properties, a plausible synthetic route based on the Hantzsch thiazole synthesis, and its prospective role as a scaffold in the development of targeted therapeutics, particularly as a kinase inhibitor. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering detailed experimental protocols and insights into the compound's history and potential biological significance.

Discovery and History

The specific discovery of this compound is not prominently documented in seminal literature. However, its existence and synthesis are rooted in the rich history of thiazole chemistry, which dates back to the late 19th century. The foundational method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887.[1] This versatile reaction involves the condensation of an α-haloketone with a thioamide to yield a thiazole.[1][2]

The enduring utility of the Hantzsch synthesis lies in its simplicity and the accessibility of its starting materials, allowing for the creation of a diverse library of substituted thiazoles.[2][3] Thiazole-containing compounds are of immense interest in medicinal chemistry due to their presence in a wide array of biologically active molecules and approved drugs.[4][5] The thiazole ring is a key pharmacophore in drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory therapies.[5][6] Therefore, this compound belongs to a class of compounds that has been and continues to be a focal point of significant research and development efforts in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a solid organic compound at room temperature. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 134812-28-5 | |

| Molecular Formula | C₉H₈N₂S | [7] |

| Molecular Weight | 176.24 g/mol | [7] |

| Appearance | Solid | |

| SMILES | NC1=CC(C2=CSC=N2)=CC=C1 | |

| InChI | 1S/C9H8N2S/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H,10H2 | |

| InChI Key | IEKBOUQLQRHVRN-UHFFFAOYSA-N |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis. A plausible and detailed experimental protocol is provided below. This protocol is based on established methodologies for the synthesis of similar thiazole derivatives.[2]

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Materials and Reagents:

-

3-Amino-α-bromoacetophenone hydrochloride

-

Thioformamide

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-α-bromoacetophenone hydrochloride (1.0 eq).

-

Reaction Mixture: Add absolute ethanol (50 mL) to the flask and stir until the starting material is partially dissolved.

-

Addition of Thioamide: To the stirring suspension, add thioformamide (1.2 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Expected Spectroscopic Data:

The following table presents the expected spectroscopic data for this compound based on its chemical structure. Note that these are predicted values and may vary slightly from experimental results.

| Spectroscopic Technique | Expected Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.10 (s, 1H, thiazole-H), 8.00 (s, 1H, thiazole-H), 7.20-6.80 (m, 4H, Ar-H), 5.30 (s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 155.0 (thiazole-C), 148.0 (Ar-C-NH₂), 140.0 (thiazole-C), 130.0 (Ar-C), 118.0 (thiazole-C), 115.0 (Ar-C), 113.0 (Ar-C), 110.0 (Ar-C) |

| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch, amine), 3100 (C-H stretch, aromatic), 1620 (N-H bend, amine), 1580, 1480 (C=C stretch, aromatic), 1500 (C=N stretch, thiazole), 700-800 (C-H bend, aromatic) |

| Mass Spectrometry (EI) | m/z (%): 176 (M⁺, 100), 150, 123, 92 |

Potential Applications in Drug Discovery: Kinase Inhibition

The thiazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6][8] The structural features of this compound, with its aniline and thiazole moieties, make it an attractive starting point for the design of novel kinase inhibitors.

The aniline group can serve as a hinge-binding motif, interacting with the ATP-binding site of the kinase, while the thiazole ring can be further functionalized to achieve selectivity and potency.[8] For example, derivatives of this compound could potentially target protein tyrosine kinases (PTKs) or serine/threonine kinases involved in oncogenic signaling pathways.

Hypothetical Signaling Pathway and Point of Inhibition:

The following diagram illustrates a simplified, hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor.

Figure 2: Hypothetical kinase inhibition by a this compound derivative.

Experimental Workflow for Kinase Inhibitor Screening:

The following diagram outlines a typical workflow for screening and characterizing a potential kinase inhibitor based on the this compound scaffold.

Figure 3: Experimental workflow for kinase inhibitor drug discovery.

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery. While its specific historical discovery is not well-defined, its synthesis is accessible through established methods like the Hantzsch reaction. The compound's structural features make it a promising scaffold for the development of novel therapeutics, particularly kinase inhibitors. This technical guide provides a foundational resource for researchers, offering detailed protocols and a summary of its properties and potential applications, thereby facilitating further investigation into its therapeutic potential.

References

- 1. synarchive.com [synarchive.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. bepls.com [bepls.com]

- 4. researchgate.net [researchgate.net]

- 5. media.neliti.com [media.neliti.com]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Biological Activities of Thiazole Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2][3] Its unique structural features allow it to serve as a pharmacophore and engage in various biological interactions, making it a privileged structure in drug design.[2] When coupled with an aniline moiety, the resulting thiazole aniline derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[2][4][5] This technical guide provides an in-depth overview of these activities, presenting key quantitative data, experimental methodologies, and a visual representation of underlying mechanisms and workflows.

Anticancer Activity

Thiazole aniline derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against a wide array of human tumor cell lines.[6] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways, disruption of cellular processes like tubulin polymerization, and induction of apoptosis.[7]

Several key mechanisms have been identified for the anticancer effects of these derivatives:

-

Enzyme and Pathway Inhibition: A significant number of thiazole derivatives function by inhibiting crucial enzymes involved in cancer cell proliferation and survival. Notably, they have been identified as inhibitors of the PI3K/mTOR pathway, which is a central regulator of cell growth and metabolism often dysregulated in cancer.[7][8] Other targeted enzymes include topoisomerase, histone deacetylases (HDACs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][9]

-

Tubulin Polymerization Inhibition: Some thiazole aniline derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and ultimately apoptosis.[7][10]

-

Apoptosis Induction: Many of these compounds trigger programmed cell death, or apoptosis, in cancer cells. This is often a downstream effect of pathway inhibition or cellular stress and can be confirmed by observing increases in the levels of key apoptotic markers like caspases.[8]

A simplified workflow for assessing the anticancer potential of a new compound is illustrated below.

The following table summarizes the in vitro anticancer activity of selected thiazole aniline derivatives against various human cancer cell lines, presented as IC₅₀ (half-maximal inhibitory concentration) values. Lower values indicate higher potency.

| Compound Class/Reference | Cell Line | IC₅₀ (µM) | Mechanism/Target |

| Pyrazolo[3,4-d]thiazole (6b)[9] | MCF-7 (Breast) | 15.57 (µg/mL) | VEGFR-2 Inhibition, Apoptosis |

| Pyrazolo[3,4-d]thiazole (6b)[9] | HepG2 (Liver) | 43.72 (µg/mL) | VEGFR-2 Inhibition, Apoptosis |

| Thiazolyl Pyrazole (11c)[11] | HepG-2 (Liver) | ~4 (µg/mL) | Cytotoxic |

| Thiazolyl Pyrazole (11c)[11] | MCF-7 (Breast) | ~3 (µg/mL) | Cytotoxic |

| Thiazole Derivative (3b)[8] | Leukemia HL-60(TB) | N/A (Tested) | PI3Kα (IC₅₀ = 0.086 µM) / mTOR (IC₅₀ = 0.221 µM) |

| Thiazole Derivative (7c)[10] | HepG2, MCF-7, HCT116, HeLa | 3.35 - 18.69 | Tubulin Polymerization Inhibition (IC₅₀ = 2.00 µM) |

| Thiazole Derivative (9a)[10] | HepG2, MCF-7, HCT116, HeLa | 3.35 - 18.69 | Tubulin Polymerization Inhibition (IC₅₀ = 2.38 µM) |

| General Thiazole Derivative[7] | Various | 0.00042 | Not specified |

| General Thiazole Derivative[7] | Various | 0.05 | Not specified |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

-

Cell Seeding: Human cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized thiazole aniline derivatives are dissolved in a suitable solvent (like DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is then calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent development of new and effective therapeutic agents.[12][13] Thiazole aniline derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungal pathogens.[1][12][13]

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). MIC is the lowest concentration of a compound that visibly inhibits microbial growth, while MBC/MFC is the lowest concentration that kills the microorganism.

| Compound Class/Reference | Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| 4-(4-bromophenyl)-thiazol-2-amine (43a)[12] | S. aureus, E. coli | 16.1 (µM) | N/A |

| Substituted Thiazole (37c)[12] | Bacteria | 46.9 - 93.7 | N/A |

| Substituted Thiazole (37c)[12] | Fungi | 5.8 - 7.8 (µM) | N/A |

| Heteroaryl Thiazole (3)[14] | Bacteria | 230 - 700 | 470 - 940 |

| Heteroaryl Thiazole (9)[14] | Fungi | 60 - 230 | 110 - 470 |

This method is widely used to determine the MIC of antimicrobial agents.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth medium to a specific cell density (e.g., 10⁵ CFU/mL).

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. An indicator dye like resazurin can also be used to aid in visualization.

-

MBC/MFC Determination: To determine the MBC or MFC, a small aliquot from the wells showing no growth is sub-cultured onto an agar plate. After further incubation, the lowest concentration that results in no colony formation on the agar is recorded as the MBC/MFC.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[15] Thiazole aniline derivatives have demonstrated significant anti-inflammatory properties in various preclinical models, suggesting their potential as alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs).[16][17] The mechanism often involves the inhibition of pro-inflammatory mediators and enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LO).[17][18]

The anti-inflammatory effect is often measured as the percentage of edema inhibition in animal models.

| Compound Class/Reference | Model | Dose | % Inhibition of Edema |

| Substituted Phenyl Thiazole (3c)[16] | Carrageenan-induced paw edema | N/A | 44% |

| Substituted Phenyl Thiazole (3d)[16] | Carrageenan-induced paw edema | N/A | 41% |

This is a standard and widely used in vivo model for evaluating acute anti-inflammatory activity.

-

Animal Grouping: Animals (typically Wistar rats) are divided into several groups: a control group, a standard drug group (e.g., Nimesulide, Indomethacin), and test groups for different doses of the thiazole derivatives.[15][16]

-

Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally to the respective groups. The control group receives only the vehicle.

-

Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution, is administered into the right hind paw of each rat to induce localized edema.

-

Measurement of Edema: The paw volume is measured immediately before the carrageenan injection and at various time intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Enzyme Inhibition

The specificity of thiazole aniline derivatives allows them to act as potent inhibitors of various enzymes, which is often the underlying mechanism for their therapeutic effects. Beyond the cancer-related enzymes already discussed, these compounds have been shown to inhibit other classes of enzymes, such as cholinesterases and carbonic anhydrases.[19]

Enzyme inhibitory activity is commonly reported as Kᵢ (inhibition constant) or IC₅₀ values.

| Compound Class/Reference | Enzyme | Kᵢ (µM) |

| 2-amino-4-(4-chlorophenyl)thiazole[19] | Carbonic Anhydrase I (hCA I) | 0.008 |

| 2-amino-4-(4-bromophenyl)thiazole[19] | Carbonic Anhydrase II (hCA II) | 0.124 |

| 2-amino-4-(4-bromophenyl)thiazole[19] | Acetylcholinesterase (AChE) | 0.129 |

| 2-amino-4-(4-bromophenyl)thiazole[19] | Butyrylcholinesterase (BChE) | 0.083 |

| Thiazolylhydrazone (2i)[20] | Acetylcholinesterase (AChE) | 0.028 (IC₅₀) |

This spectrophotometric method is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

-

Reagent Preparation: Prepare phosphate buffer, a solution of the test enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)).

-

Assay Procedure: In a 96-well plate, add the buffer, a solution of the test thiazole aniline derivative at various concentrations, and the enzyme solution. Incubate for a short period (e.g., 15 minutes).

-

Reaction Initiation: Add the substrate and DTNB to initiate the reaction. The enzyme hydrolyzes the substrate to produce thiocholine.

-

Detection: Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at approximately 412 nm over time.

-

Data Analysis: The rate of the reaction (increase in absorbance over time) is calculated. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values are then calculated from the dose-response curves.

Conclusion and Future Perspectives

Thiazole aniline derivatives represent a versatile and highly valuable scaffold in modern drug discovery. The extensive body of research highlights their potent and multifaceted biological activities, spanning anticancer, antimicrobial, and anti-inflammatory applications, often underpinned by specific enzyme inhibition. The quantitative data demonstrate that structural modifications to the core moiety can profoundly influence potency and selectivity, a key principle in structure-activity relationship (SAR) studies.

Future research should focus on optimizing the therapeutic index of these compounds through rational design and chemical synthesis to enhance target specificity and reduce potential off-target effects. Advanced in vivo studies are necessary to validate the promising in vitro results and to evaluate the pharmacokinetic and pharmacodynamic profiles of lead candidates. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address pressing global health challenges, including cancer and infectious diseases.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. scialert.net [scialert.net]

- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jchemrev.com [jchemrev.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wjpmr.com [wjpmr.com]

- 16. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 17. researchgate.net [researchgate.net]

- 18. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Pivotal Role of the 3-(1,3-Thiazol-4-yl)aniline Scaffold in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 25, 2025 – The 3-(1,3-thiazol-4-yl)aniline core is a privileged scaffold in medicinal chemistry, serving as a cornerstone in the design and development of potent kinase inhibitors for targeted cancer therapy. This technical guide provides an in-depth analysis of the synthesis, biological activity, and mechanism of action of compounds derived from this crucial chemical moiety, with a particular focus on the blockbuster drug Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

Introduction to the this compound Scaffold

The thiazole ring is a five-membered heterocyclic motif containing both sulfur and nitrogen atoms, which imparts unique electronic and conformational properties to molecules. When coupled with an aniline fragment, the resulting aminophenylthiazole structure provides a versatile platform for interacting with a variety of biological targets. The this compound isomer, in particular, has been instrumental in the development of highly selective and potent kinase inhibitors. Its structural rigidity and capacity for forming key hydrogen bonding and hydrophobic interactions within the ATP-binding pockets of kinases make it an ideal starting point for drug design.

Case Study: Dasatinib - A Paradigm of Thiazolyl-Aniline Based Kinase Inhibition

Dasatinib (marketed as Sprycel®) is a second-generation tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The chemical structure of Dasatinib features a central N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide core, which is conceptually derived from the broader aminophenylthiazole class.

Biological Activity of Dasatinib and its Analogs

Dasatinib is a multi-targeted kinase inhibitor, exhibiting potent activity against a panel of kinases implicated in cancer cell proliferation and survival. Its primary targets are the BCR-ABL fusion protein and the Src family of kinases. The inhibitory activity of Dasatinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase or the proliferation of a cancer cell line by 50%.

| Compound/Target | IC50 (nM) | Cell Line | Reference |

| Dasatinib | |||

| BCR-ABL | 0.75 | TF-1 BCR/ABL | [1] |

| Src Kinase | <0.37 | - | [2] |

| LYN Kinase | ~20 | JURKAT and HEL | [3] |

| K562 (CML) | 1 | - | [1] |

| HL60 (AML) | 0.11 | - | [4] |

| KG1a (AML) | 8980 | - | [4] |

| Dasatinib-L-arginine (Analog 7) | |||

| Csk | 4.4 | - | [5] |

| Src | <0.25 | - | [5] |

| Abl | <0.45 | - | [5] |

| Dasatinib-C10 (Analog 18) | |||

| Csk | 3200 | - | [5] |

| Src | 35 | - | [5] |

| Hydroxyl Triazole Analog 15a | |||

| KG1a (AML) | 140 | - | [4] |

| Hydroxyl Oxadiazole Analog 24a | |||

| KG1a (AML) | 50 | - | [4] |

Experimental Protocols: Synthesis of Dasatinib Intermediates and Final Compound

The synthesis of Dasatinib involves a multi-step process. A key intermediate is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide:

A reported efficient method involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot reaction with thiourea.[6]

-

Treatment of β-ethoxy acryloyl chloride with 2-chloro-6-methylaniline in THF using pyridine as a base affords N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide in 74% yield.[6]

-

The resulting β-ethoxy acrylamide is then subjected to NBS-mediated thiazole formation in a dioxane and water mixture, followed by the addition of thiourea and heating to facilitate ring closure. This step yields the desired 2-aminothiazole-5-carboxamide in 95% yield.[6]

Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide:

This intermediate is synthesized from 4,6-dichloro-2-methylpyrimidine and 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

-

To 80 mL of tetrahydrofuran, cooled to -25 °C, is added 8.73 g of potassium hydride (30 wt%).[5]

-

5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is slowly added while maintaining the temperature at -25 °C.[5]

-

A solution of 3.65 g of 4,6-dichloro-2-methylpyrimidine in 7 mL of tetrahydrofuran is then added.[5]

-

The reaction mixture is stirred for 4 hours at -10 °C. After completion, the reaction is quenched with 1 M hydrochloric acid, and the pH is adjusted to 6. The crude product is obtained after crystallization and centrifugation.[5]

Final Synthesis of Dasatinib:

The final step involves the coupling of the pyrimidine intermediate with 1-(2-hydroxyethyl)piperazine.

-

The intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, is reacted with 1-(2-hydroxyethyl)piperazine in dioxane in the presence of a base such as DIPEA. The reaction mixture is refluxed for 12 hours.[6]

-

Subsequent treatment with hydrochloric acid can be performed to form the hydrochloride salt.[6]

Mechanism of Action: Inhibition of Key Signaling Pathways

Dasatinib exerts its therapeutic effects by potently inhibiting the kinase activity of BCR-ABL and Src, thereby blocking downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates several downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[7][8][9]

Caption: Dasatinib inhibits the BCR-ABL signaling pathway.

Src Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in various cellular processes, including cell growth, migration, and survival.[10][11] Their aberrant activation is frequently observed in various cancers.

Caption: Dasatinib inhibits the Src kinase signaling pathway.

Conclusion

The this compound scaffold and its derivatives represent a highly successful class of compounds in medicinal chemistry, particularly in the development of targeted cancer therapies. The clinical success of Dasatinib underscores the therapeutic potential of this chemical framework. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of new analogs based on this core will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to advancing the field of oncology drug discovery.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 302964-08-5 [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Src family kinase - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(1,3-Thiazol-4-yl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 1,3-thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds.[1] Derivatives of 3-(1,3-Thiazol-4-yl)aniline are key building blocks in the synthesis of targeted therapeutics, particularly tyrosine kinase inhibitors. The core structure combines the versatile thiazole moiety with an aniline group, providing a reactive handle for further molecular elaboration.

1.1 Relevance in Drug Discovery Thiazole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The this compound scaffold is of particular importance as it forms the core of Dasatinib, a potent oral multi-tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5][6] Its synthesis and derivatization are therefore critical areas of research for the development of new kinase inhibitors and other targeted agents.

1.2 Key Synthetic Strategies The synthesis of this compound derivatives can be broadly approached via two main strategies:

-

Strategy A: Construction of the Thiazole Ring: This involves forming the thiazole ring onto a precursor already containing the 3-aminophenyl group. The most common method for this approach is the Hantzsch thiazole synthesis.[7][8][9]

-

Strategy B: Functionalization of a Pre-formed Thiazole: This strategy involves starting with a pre-existing thiazole ring and introducing the 3-aminophenyl group or modifying substituents on a thiazole precursor that already contains the aniline moiety. This is common in multi-step syntheses of complex molecules like Dasatinib.[10][11]

These strategies allow for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies, crucial for optimizing drug candidates.

Synthesis Methods and Quantitative Data

The following sections summarize common synthetic routes with quantitative data where available in the literature.

2.1 Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for preparing thiazole rings by condensing an α-haloketone with a thioamide.[8][9][12] For the target scaffold, this typically involves the reaction of a 2-halo-1-(3-nitrophenyl)ethanone with a thioamide, followed by reduction of the nitro group.

| Reactant 1 (α-haloketone) | Reactant 2 (Thioamide) | Key Conditions | Intermediate Product | Yield | Reference |

| 2-Bromo-1-(3-nitrophenyl)ethanone | Formamide (with P₂S₅) | Dioxane, Reflux | 4-(3-Nitrophenyl)thiazole | ~70-80% | General Hantzsch |

| 2-Chloro-1-(3-nitrophenyl)ethanone | Thiourea | Ethanol, Reflux | 2-Amino-4-(3-nitrophenyl)thiazole | High | [8] |

| 2-Bromo-1-(3-aminophenyl)ethanone | Thioformamide | Methanol, 30 min | This compound | Good | [8][12] |

2.2 Synthesis via Dasatinib Intermediates

The synthesis of Dasatinib provides a well-documented, multi-step route to complex derivatives. A common pathway involves the coupling of a pre-formed thiazole carboxamide with other heterocyclic moieties.[5][6][10][13]

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

| N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide | 4,6-dichloro-2-methylpyrimidine, NaH | Anhydrous THF, Reflux | N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | ~83% | [5][6] |

| 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 1-(2-hydroxyethyl)piperazine, Triethylamine | Acetonitrile, 80°C, 20-22 h | Dasatinib | 91-97% | [6][10] |

| 2-chlorothiazole | n-Butyllithium, then 2-chloro-6-methylphenyl isocyanate | THF, Low Temp | N-(2-chloro-6-methylphenyl)thiazole-2-carboxamide | 86% | [6] |

Detailed Experimental Protocols

3.1 Protocol 1: Hantzsch Synthesis of 2-Amino-4-(3-nitrophenyl)thiazole

This protocol describes a typical Hantzsch reaction to form the core thiazole structure with a nitro-substituted phenyl ring, which can subsequently be reduced to the target aniline.

Materials:

-

2-Bromo-1-(3-nitrophenyl)ethanone

-

Thiourea

-

Ethanol

-

Sodium Carbonate (5% aqueous solution)

-

Round-bottom flask (50 mL)

-

Magnetic stir bar and stir plate with heating

-

Reflux condenser

-

Büchner funnel and filter flask

Procedure:

-

In a 50 mL round-bottom flask, combine 2-bromo-1-(3-nitrophenyl)ethanone (5.0 mmol, 1 eq.) and thiourea (7.5 mmol, 1.5 eq.).

-

Add ethanol (15 mL) and a magnetic stir bar.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, remove the flask from heat and allow the solution to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 50 mL of 5% aqueous sodium carbonate solution and stir to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with water to remove any inorganic salts.

-

Allow the product to air dry on a watch glass. The crude product can be further purified by recrystallization from ethanol if necessary.

3.2 Protocol 2: Synthesis of a Dasatinib Precursor

This protocol details a crucial step in a common Dasatinib synthesis, illustrating the coupling of the thiazole core with a pyrimidine ring.[5][6]

Materials:

-

N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide

-

4,6-dichloro-2-methylpyrimidine

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1N)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask, nitrogen inlet, magnetic stirrer, reflux condenser

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous THF (50 mL) and sodium hydride (1.2 eq., 60% dispersion).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide (1.0 eq.) to the suspension. Stir for 30 minutes at 0°C.

-

Add a solution of 4,6-dichloro-2-methylpyrimidine (1.1 eq.) in anhydrous THF dropwise to the reaction mixture.

-

After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.[5]

-

Upon completion, cool the reaction mixture to 0°C and cautiously quench by adding 1N HCl until the pH is approximately 7.[5]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.[5]

Visualizations

4.1 Diagram: Hantzsch Thiazole Synthesis Pathway

References

- 1. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

- 12. m.youtube.com [m.youtube.com]

- 13. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]

3-(1,3-Thiazol-4-yl)aniline: A Versatile Building Block in the Synthesis of Bioactive Molecules